Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the tetrazolo[1,5-a]pyridine and thiazole rings in its structure makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-isopropyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Tetrazolo[1,5-a]quinoline-based compounds
Uniqueness
Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific ring structure and the presence of both tetrazolo[1,5-a]pyridine and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound belongs to a class of heterocyclic compounds that incorporate thiazole and tetrazole moieties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, tetrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of tetrazolo derivatives, compounds similar to this compound exhibited significant anticancer activity against human colon and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .
The mechanisms underlying the anticancer activity of this class of compounds are multifaceted:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, leading to reduced cell division.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting cell death.
Pharmacological Profile
The pharmacological properties of this compound are influenced by its chemical structure:
- Solubility : The presence of polar functional groups enhances solubility in biological fluids.
- Bioavailability : Studies indicate good oral bioavailability and favorable pharmacokinetic profiles for similar compounds .
Data Tables
Activity | IC50 (µM) | Cell Line |
---|---|---|
Anticancer | 0.06 | NCI-H522 (lung cancer) |
Anticancer | 0.10 | HT29 (colon cancer) |
Anticancer | 2.5 | MCF7 (breast cancer) |
Properties
Molecular Formula |
C12H10N6O3S |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
methyl 5-methyl-2-(tetrazolo[1,5-a]pyridine-6-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)13-12(22-6)14-10(19)7-3-4-8-15-16-17-18(8)5-7/h3-5H,1-2H3,(H,13,14,19) |
InChI Key |
ANNGVCBDPGLZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CN3C(=NN=N3)C=C2)C(=O)OC |
Origin of Product |
United States |
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